molecular formula C9H10N2O B11918461 1-(Methoxymethyl)-1H-indazole

1-(Methoxymethyl)-1H-indazole

Cat. No.: B11918461
M. Wt: 162.19 g/mol
InChI Key: GASRBVPQLTTYEV-UHFFFAOYSA-N
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Description

1-(Methoxymethyl)-1H-indazole is an organic compound belonging to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Methoxymethyl)-1H-indazole typically involves the reaction of indazole with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 1-(Methoxymethyl)-1H-indazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxymethyl group can yield methoxyacetic acid, while reduction can produce methoxymethyl alcohol.

Scientific Research Applications

1-(Methoxymethyl)-1H-indazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It may be used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(Methoxymethyl)-1H-indazole is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its indazole ring and methoxymethyl group. These interactions can modulate biological pathways and lead to the observed effects .

Comparison with Similar Compounds

  • 1-Methyl-1H-indazole
  • 1-(Hydroxymethyl)-1H-indazole
  • 1-(Ethoxymethyl)-1H-indazole

Comparison: 1-(Methoxymethyl)-1H-indazole is unique due to the presence of the methoxymethyl group, which imparts different chemical reactivity and potential biological activity compared to its analogs. For instance, 1-Methyl-1H-indazole lacks the methoxy group, which can affect its solubility and reactivity .

Properties

IUPAC Name

1-(methoxymethyl)indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-12-7-11-9-5-3-2-4-8(9)6-10-11/h2-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GASRBVPQLTTYEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCN1C2=CC=CC=C2C=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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